molecular formula C18H27NO3 B15351880 Tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate CAS No. 716360-34-8

Tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate

Cat. No.: B15351880
CAS No.: 716360-34-8
M. Wt: 305.4 g/mol
InChI Key: LTZWZZCIQBZZMT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3. It is a derivative of piperidine, featuring a tert-butyl group, a phenyl ring, and a hydroxyethyl moiety. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate typically involves the following steps:

  • Piperidine Derivation: Piperidine is reacted with appropriate reagents to introduce the phenyl and hydroxyethyl groups.

  • Protection of the Amino Group: The amino group in piperidine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

  • Formation of the Piperidine Ring: The protected piperidine derivative undergoes cyclization to form the piperidine ring structure.

  • Hydroxyethyl Introduction: The hydroxyethyl group is introduced through a substitution reaction.

  • Final Deprotection: The Boc group is removed to yield the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Reduced alcohols and amines.

  • Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Biology: It serves as a linker in the design of proteolysis targeting chimeras (PROTACs) for targeted protein degradation. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate exerts its effects depends on its specific application. In the context of PROTACs, the compound facilitates the degradation of target proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Molecular Targets and Pathways Involved:

  • E3 Ubiquitin Ligases: These enzymes are key players in the ubiquitin-proteasome pathway, responsible for tagging proteins for degradation.

  • Proteasome: The proteasome is the cellular machinery that degrades ubiquitinated proteins.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of piperidine.

  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

Properties

CAS No.

716360-34-8

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-17(2,3)22-16(21)19-12-9-18(10-13-19,11-14-20)15-7-5-4-6-8-15/h4-8,20H,9-14H2,1-3H3

InChI Key

LTZWZZCIQBZZMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C2=CC=CC=C2

Origin of Product

United States

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